Phytochromobilin(2-)
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Overview
Description
(3Z)-phytochromobilin(2-) is dicarboxylate anion of (3Z)-phytochromobilin. It is a linear tetrapyrrole anion and a dicarboxylic acid dianion. It is a conjugate base of a (3Z)-phytochromobilin.
Scientific Research Applications
Functional Genomic Analysis
Phytochromobilin is synthesized from heme via biliverdin IXα, involving ferredoxin-dependent bilin reductases. Research by Frankenberg et al. (2001) revealed the existence of different bilin reductases across various organisms, indicating diverse pathways of phytobilin biosynthesis and their evolution.
Phototransformation Pathway
Inoue (1987) studied phytochrome, noting that its monomer contains phytochromobilin as a chromophore, crucial for its role as a photoreceptor in plants.
Molecular Structure Analysis
Research by Hasegawa et al. (2005) identified the key isomers of phytochromobilin, providing insight into its role in phytochrome photo-isomerization and light sensing.
Evolution of Phytochromes
Lamparter (2004) explored the evolution of phytochromes in plants and cyanobacteria, highlighting the role of phytochromobilin in this process.
Bacteriophytochromes Study
Bhoo et al. (2001) discovered bacteriophytochromes that use biliverdin, a product related to phytochromobilin, revealing the diversity of phytochrome-type photoreceptors across species.
Biosynthesis and Photomorphogenesis
Davis et al. (2001) identified the importance of heme oxygenase genes in phytochromobilin synthesis, crucial for proper photomorphogenesis in plants.
Catalytic Mechanism of Phytochromobilin Synthesis
Tu et al. (2008) examined the catalytic mechanism of HY2, a key enzyme in phytochromobilin synthesis, providing insights into the biosynthesis pathway.
Phytochrome Spectral Characteristics
Eichenberg et al. (2000) focused on the spectral characteristics of different phytochromes in Arabidopsis, showing how phytochromobilin influences these properties.
Molecular Motion in Photoinduced Reactions
Zhuang et al. (2013) investigated the photoinduced isomerization of phytochromobilin, shedding light on its role in phytochrome's photoactive processes.
Photosensing and Thermosensing in Phytochromes
Burgie et al. (2017) studied the impact of phytochromobilin on the light and temperature sensing abilities of phytochromes, emphasizing its importance in plant adaptation.
Properties
Molecular Formula |
C33H34N4O6-2 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxylatoethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/p-2/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |
InChI Key |
LXWZWRRIEITWMN-ZUTFDUMMSA-L |
Isomeric SMILES |
C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C |
Canonical SMILES |
CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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